Dexa biciron

Description

Dexamethasone sodium phosphate (DSP) is a synthetic glucocorticoid widely used for its anti-inflammatory, immunosuppressive, and antiemetic properties. It is administered intravenously, intramuscularly, or topically to treat conditions such as allergies, inflammation, chemotherapy-induced nausea, and autoimmune disorders.

Properties

CAS No. |

76448-25-4 |

|---|---|

Molecular Formula |

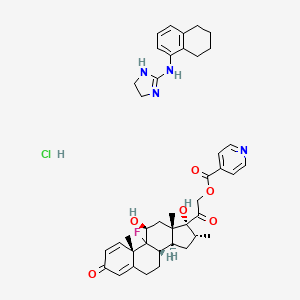

C41H50ClFN4O6 |

Molecular Weight |

749.3 g/mol |

IUPAC Name |

[2-[(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pyridine-4-carboxylate;N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride |

InChI |

InChI=1S/C28H32FNO6.C13H17N3.ClH/c1-16-12-21-20-5-4-18-13-19(31)6-9-25(18,2)27(20,29)22(32)14-26(21,3)28(16,35)23(33)15-36-24(34)17-7-10-30-11-8-17;1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13;/h6-11,13,16,20-22,32,35H,4-5,12,14-15H2,1-3H3;3,5,7H,1-2,4,6,8-9H2,(H2,14,15,16);1H/t16-,20+,21+,22+,25+,26+,27?,28+;;/m1../s1 |

InChI Key |

SMWZIZOUTGPWJB-ZXQWUNTJSA-N |

SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C.C1CCC2=C(C1)C=CC=C2NC3=NCCN3.Cl |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C.C1CCC2=C(C1)C=CC=C2NC3=NCCN3.Cl |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C.C1CCC2=C(C1)C=CC=C2NC3=NCCN3.Cl |

Synonyms |

dexa biciron dexamethasone - tramazoline dexamethasone, tramazoline drug combination |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis of DSP Formulations

Variability in Drug Content Across Brands

Studies comparing DSP injections from different manufacturers revealed significant discrepancies in drug content. For instance:

- DEXA KAL vs. Dexa AIWA : A statistically significant difference (P < 0.05) was observed, indicating variability in pharmaceutical quality control .

- DEXA KAL vs. Dexamed: Similar significant differences (P < 0.05) were noted, suggesting inconsistent manufacturing standards .

- DEXARON vs. DEXABRU : Significant variations (P < 0.05) further highlight the need for rigorous batch testing .

Table 1: Drug Content Variability in DSP Injections (Comparative P-Values)

| Comparison | P-Value | Significance Level |

|---|---|---|

| DEXA KAL vs. Dexa AIWA | <0.05 | Significant |

| DEXA KAL vs. Dexamed | <0.05 | Significant |

| DEXARON vs. DEXABRU | <0.05 | Significant |

These findings underscore the importance of regulatory oversight to ensure therapeutic equivalence among DSP products .

Therapeutic Efficacy in Clinical Settings

2.2.1 Anti-Inflammatory Effects vs. Other Steroids

DSP was compared with progesterone (PROG) in suppressing lipopolysaccharide (LPS)-induced inflammation:

- DSP (1 µM) : Reduced nitrite production by 60% (P < 0.05 vs. LPS alone).

- PROG (10 µM) : Achieved a 55% reduction (P < 0.05 vs. LPS alone).

Table 2: Anti-Inflammatory Efficacy of DSP vs. Progesterone

| Compound | Concentration | Nitrite Reduction | P-Value vs. LPS Alone |

|---|---|---|---|

| DSP | 1 µM | 60% | <0.05 |

| PROG | 10 µM | 55% | <0.05 |

2.2.2 Antiemetic Efficacy vs. Ondansetron

In a randomized trial of 219 patients undergoing tympanoplasty, DSP (8 mg IV) was compared with ondansetron (4 mg IV) for postoperative nausea and vomiting (PONV) prevention:

Table 3: PONV Incidence by Treatment Group

| Time Interval | DSP Group (%) | Ondansetron Group (%) | Placebo Group (%) |

|---|---|---|---|

| 2–8 Hours | 12 | 15 | 38 |

| 8–16 Hours | 8 | 10 | 29 |

| 16–24 Hours | 5 | 7 | 18 |

Environmental and Pharmacokinetic Considerations

Environmental Persistence

DSP and its metabolites are excreted at rates of 50–90% via urine/feces, entering wastewater treatment plants (WWTPs) through hospital and domestic sewage. This poses ecological risks, particularly post-COVID-19, due to increased glucocorticoid usage .

Bioavailability and Measurement Techniques

Studies comparing DEXA with bio-impedance (BIA) showed strong correlations (r = 0.92 for dual-frequency BIA vs. DEXA), supporting its reliability in clinical pharmacokinetics .

Q & A

Q. How can researchers leverage multi-omics data to identify off-target effects of this compound in complex biological systems?

- Methodological Answer: Integrate transcriptomic, proteomic, and metabolomic datasets via systems biology tools (e.g., weighted gene co-expression networks). Prioritize pathways with enrichment analysis (e.g., KEGG) and validate using CRISPR-based knockout models .

Data Analysis & Interpretation

Q. What criteria should govern the exclusion of outliers in this compound experimental datasets?

Q. How do researchers differentiate between synergistic and additive effects in this compound combination therapies?

- Methodological Answer: Apply the Chou-Talalay method (combination index) or Bliss independence model. Validate with isobolographic analysis and dose-reduction indices to quantify therapeutic synergy .

Ethical & Theoretical Considerations

Q. What ethical frameworks apply to in vivo studies investigating this compound’s neurotoxic potential?

Q. How can researchers address publication bias in meta-analyses of this compound’s efficacy data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.